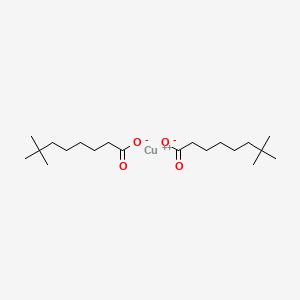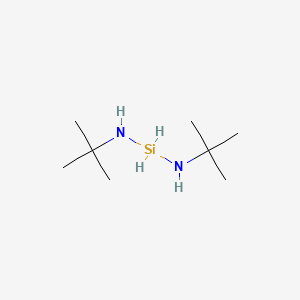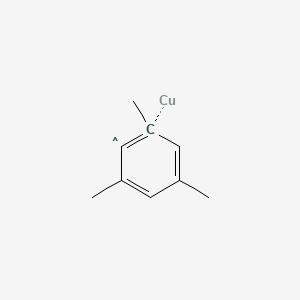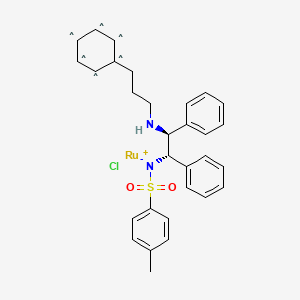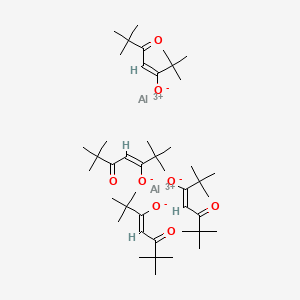
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex organometallic compound. This compound features two aluminum atoms coordinated with two distinct geometric isomers of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate. The (Z) and (E) notations indicate the different spatial arrangements of the substituents around the double bond in the hept-3-en-3-olate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum typically involves the reaction of aluminum alkyls or aluminum halides with the corresponding (Z) and (E) isomers of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compounds. Common solvents used include toluene, hexane, or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity starting materials and rigorous control of reaction parameters such as temperature, pressure, and reaction time are crucial for obtaining the desired product.
Chemical Reactions Analysis
Types of Reactions
Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The aluminum centers can be oxidized to form aluminum oxides.
Reduction: The compound can be reduced under specific conditions to yield aluminum hydrides.
Substitution: Ligand exchange reactions can occur, where the hept-3-en-3-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction can produce aluminum hydrides.
Scientific Research Applications
Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a delivery agent for therapeutic compounds.
Medicine: Explored for its potential in drug delivery systems due to its ability to coordinate with various ligands.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum involves the coordination of the aluminum centers with the hept-3-en-3-olate ligands. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The aluminum centers can interact with other molecules through Lewis acid-base interactions, facilitating catalytic processes and ligand exchange reactions.
Comparison with Similar Compounds
Similar Compounds
Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate: Similar in structure but lacks the (E) isomer.
Dialuminum;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate: Similar in structure but lacks the (Z) isomer.
Aluminum tris(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate): Contains three hept-3-en-3-olate ligands coordinated to a single aluminum center.
Uniqueness
The uniqueness of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum lies in its dual isomeric coordination, which imparts distinct chemical properties and reactivity compared to compounds with only one isomeric form. This dual coordination allows for more versatile applications in catalysis and material science.
Properties
IUPAC Name |
dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H20O2.2Al/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h4*7,12H,1-6H3;;/q;;;;2*+3/p-4/b2*8-7+;2*8-7-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXYVNUVSGMQCJ-LWYLHWECSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Al+3].[Al+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Al+3].[Al+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76Al2O8+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,4R)-N-Tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B8117752.png)
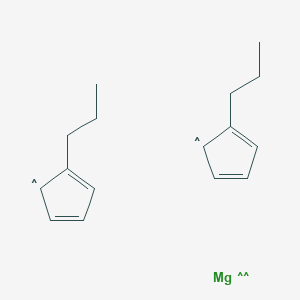
![1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8117763.png)
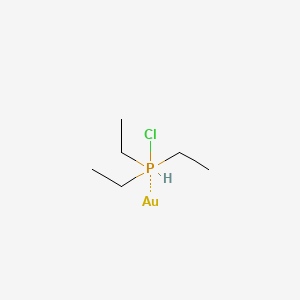
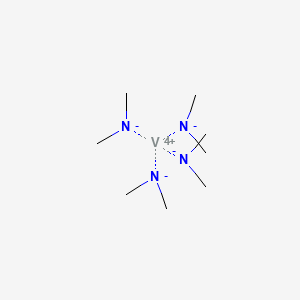
RUTHENIUM(II) CHLORIDE](/img/structure/B8117779.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B8117780.png)
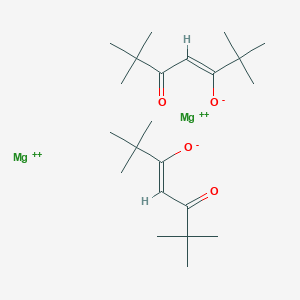
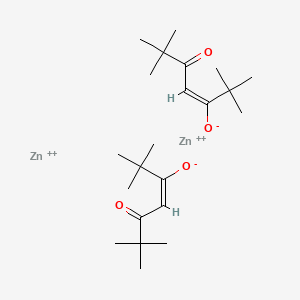
![[1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+)](/img/structure/B8117815.png)
